![molecular formula C24H31N3O5S B2568079 N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide CAS No. 898426-47-6](/img/structure/B2568079.png)
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide
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Description
N1-(2-(1-((2,5-dimethylphenyl)sulfonyl)piperidin-2-yl)ethyl)-N2-(4-methoxyphenyl)oxalamide is a useful research compound. Its molecular formula is C24H31N3O5S and its molecular weight is 473.59. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound exhibits potential as a lead structure for drug development due to its unique chemical features. Researchers can explore its interactions with biological targets, such as receptors or enzymes, to design novel therapeutic agents. Key areas of interest include:
- Anti-inflammatory Properties : Investigate whether this compound can act as a non-steroidal anti-inflammatory drug (NSAID) by inhibiting cyclooxygenase (COX) enzymes .
Organic Synthesis
The compound’s synthetic pathway and reactivity can contribute to the development of efficient synthetic methods. Consider the following aspects:
- Amide Bond Formation : Study the coupling between ibuprofen and tryptamine via amide bond formation. N, N’-dicyclohexylcarbodiimide (DCC) is commonly used as a dehydrating agent for such reactions .
Biological Activity
Explore the compound’s effects on biological systems:
- Biological Assays : Conduct assays to assess its activity against specific targets (e.g., COX-1 inhibition). Compare its potency with known inhibitors .
properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O5S/c1-17-7-8-18(2)22(16-17)33(30,31)27-15-5-4-6-20(27)13-14-25-23(28)24(29)26-19-9-11-21(32-3)12-10-19/h7-12,16,20H,4-6,13-15H2,1-3H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCBNBDANZLRMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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